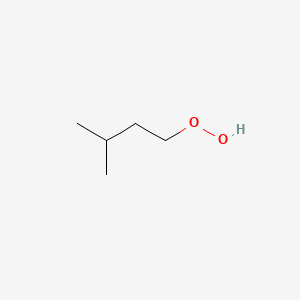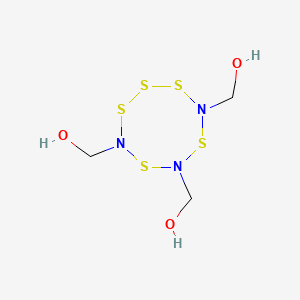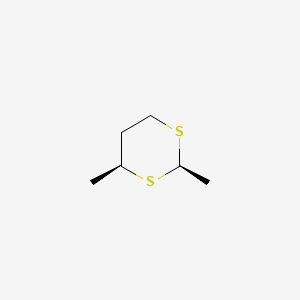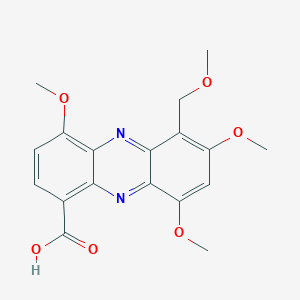
4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This particular compound is notable for its unique structure, which includes multiple methoxy groups and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with aldehydes or ketones, followed by oxidative cyclization . The reaction conditions often require the use of catalysts such as palladium or copper, and the process may involve multiple steps to introduce the methoxy and methoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-resolution electro-spray-ionization mass spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenazine compounds with different functional groups .
Applications De Recherche Scientifique
4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of dyes and pigments due to its bright coloration and stability.
Mécanisme D'action
The mechanism of action of 4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid involves its interaction with cellular redox states and electron transport chains. It acts as an electron shuttle, modifying the redox state of cells and generating reactive oxygen species (ROS). These ROS can induce cell death in both microbial and cancer cells by damaging cellular components such as DNA, proteins, and lipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine-1-carboxylic acid: A closely related compound with similar antimicrobial properties.
Pyocyanin: Another phenazine derivative known for its blue pigmentation and antibiotic activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness
4,7,9-Trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid is unique due to its multiple methoxy groups and methoxymethyl substitution, which enhance its solubility and biological activity. These structural features differentiate it from other phenazine derivatives and contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
26786-89-0 |
|---|---|
Formule moléculaire |
C18H18N2O6 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
4,7,9-trimethoxy-6-(methoxymethyl)phenazine-1-carboxylic acid |
InChI |
InChI=1S/C18H18N2O6/c1-23-8-10-12(25-3)7-13(26-4)17-15(10)20-16-11(24-2)6-5-9(18(21)22)14(16)19-17/h5-7H,8H2,1-4H3,(H,21,22) |
Clé InChI |
NPABXGPZUKTHAT-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=C(C2=NC3=C(C=CC(=C3N=C12)OC)C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


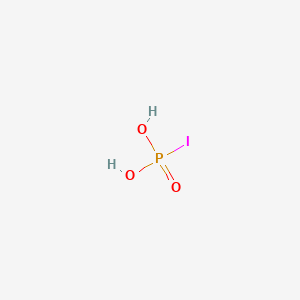
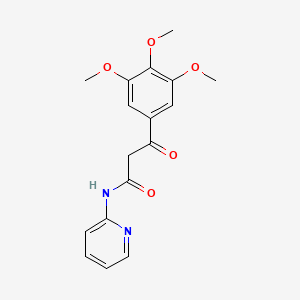
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
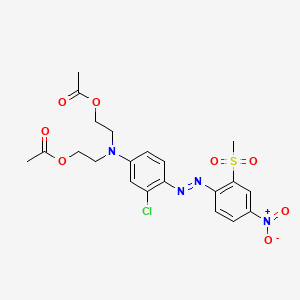

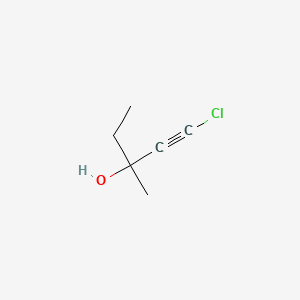
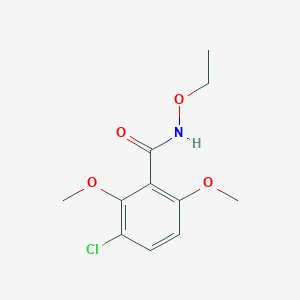
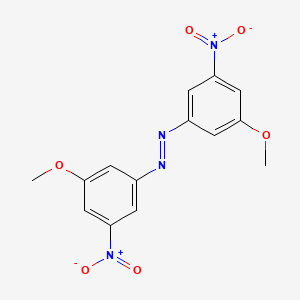
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)


